molecular formula C14H16BrN3O B7480747 N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

Cat. No. B7480747
M. Wt: 322.20 g/mol
InChI Key: GDJQREOYNRRITN-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as "BDA-410" and belongs to the family of pyrazole derivatives. This compound has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.

Mechanism of Action

BDA-410 exerts its effects by modulating various biological pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and phosphodiesterases, which are involved in the progression of cancer and inflammation. BDA-410 has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Additionally, BDA-410 has been shown to modulate the activity of certain ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BDA-410 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in various animal models. Additionally, BDA-410 has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which are involved in cellular detoxification. BDA-410 has also been shown to reduce the proliferation and migration of cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of BDA-410 is its ability to modulate multiple biological pathways, making it a promising candidate for the development of new drugs. Additionally, BDA-410 has been shown to have low toxicity in animal models, suggesting its potential as a safe therapeutic agent. However, one limitation of BDA-410 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the study of BDA-410. One area of interest is the development of BDA-410 analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of BDA-410 as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the mechanism of action of BDA-410 needs to be further elucidated to better understand its effects on various biological pathways.

Synthesis Methods

The synthesis of BDA-410 involves the reaction of 3,5-dimethylpyrazole-1-carboxylic acid with 4-bromo-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with ethylamine to yield the final product, N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.

Scientific Research Applications

BDA-410 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDA-410 has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a promising candidate for the development of new cancer drugs. Additionally, BDA-410 has been shown to reduce inflammation in various animal models, suggesting its potential as an anti-inflammatory agent. Furthermore, BDA-410 has been found to protect neurons from damage caused by oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-9-6-12(4-5-13(9)15)16-14(19)8-18-11(3)7-10(2)17-18/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJQREOYNRRITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

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